Benzothiazole, 2-(5-aminopyrazol-1-YL)-(8CI)

Coordination Chemistry Acetylcholinesterase Inhibition Metal Chelation

Benzothiazole, 2-(5-aminopyrazol-1-YL)-(8CI) (CAS 29219-43-0, exact mass 216.04700 Da, predicted LogP 2.645, PSA 84.97 Ų) is a heterocyclic building block in which a 5-aminopyrazole moiety is attached directly at the 2-position of the benzothiazole core. This N,N-bidentate architecture places the exocyclic –NH₂ group and the benzothiazole nitrogen in close proximity, forming a chelating pocket distinct from the 3-amino positional isomer.

Molecular Formula C10H8N4S
Molecular Weight 216.26 g/mol
Cat. No. B11819822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzothiazole, 2-(5-aminopyrazol-1-YL)-(8CI)
Molecular FormulaC10H8N4S
Molecular Weight216.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)N3C(=CC=N3)N
InChIInChI=1S/C10H8N4S/c11-9-5-6-12-14(9)10-13-7-3-1-2-4-8(7)15-10/h1-6H,11H2
InChIKeyKBFPXKLPVGTJLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Supplier Selection Criteria for Benzothiazole, 2-(5-aminopyrazol-1-YL)-(8CI) (CAS 29219-43-0): A Critical Intermediate for Pyrazole-Benzothiazole Hybrids


Benzothiazole, 2-(5-aminopyrazol-1-YL)-(8CI) (CAS 29219-43-0, exact mass 216.04700 Da, predicted LogP 2.645, PSA 84.97 Ų) is a heterocyclic building block in which a 5-aminopyrazole moiety is attached directly at the 2-position of the benzothiazole core. This N,N-bidentate architecture places the exocyclic –NH₂ group and the benzothiazole nitrogen in close proximity, forming a chelating pocket distinct from the 3-amino positional isomer [1]. The compound serves as a versatile intermediate for synthesizing pyrazolo-benzothiazole hybrids with reported anticancer (VEGFR-2 inhibition), antimicrobial, and metal-coordination applications [2].

Why Generic Analogs Cannot Replace Benzothiazole, 2-(5-aminopyrazol-1-YL)-(8CI) in Research and Development Pipelines


Although multiple aminopyrazole-benzothiazole regioisomers exist (e.g., 3-amino, 4-amino, and 5-amino positional variants), they are not functionally interchangeable. The 5-amino-1-pyrazolyl substitution at the benzothiazole 2-position creates a specific N,N-chelating geometry that is absent in the 3-amino isomer (which places the –NH₂ group distal to the benzothiazole N) and in the 4-amino isomer (which holds the –NH₂ in a non-chelating orientation) [1]. This structural difference translates directly into divergent metal-binding behavior and biological target engagement profiles—for instance, the related carboxylate derivative (5-amino-1-(benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxylic acid) exhibits 20% acetylcholinesterase inhibition as the free ligand, rising to 56% upon Fe(II) complexation, demonstrating that the core chelation motif is functional only when the amino group occupies the 5-position [2]. Substituting a generic benzothiazole-pyrazole hybrid without verifying regiospecificity risks loss of the precise coordination geometry required for targeted applications.

Evidence-Based Differentiation of Benzothiazole, 2-(5-aminopyrazol-1-YL)-(8CI) Versus Closest Analogs: A Quantitative Procurement Guide


Metal-Chelation-Dependent Acetylcholinesterase Inhibition: The 5-Amino Positional Isomer Enables Activity Modulation Unavailable to 3-Amino and 4-Amino Analogs

The free ligand L—5-amino-1-(benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxylic acid, a direct derivative of the target compound—inhibits acetylcholinesterase (AChE) by 20%. Upon coordination to Fe(II), the AChE inhibition rate increases to 56%; Co(II) and Ni(II) complexes yield 35% and 36% inhibition, respectively [1]. The free ligand alone thus provides a measurable baseline, while metal complexation modulates activity by up to 2.8-fold. This metal-responsive behavior is contingent on the N,N-chelation geometry uniquely provided by the 5-aminopyrazole substitution at the benzothiazole 2-position; analogous 3-amino or 4-amino regioisomers cannot form the same five-membered chelate ring.

Coordination Chemistry Acetylcholinesterase Inhibition Metal Chelation Neurodegenerative Disease Research

DFT-Derived Electronic Properties: Phenylpyrazole Benzothiazole Conjugates with the 5-Aminopyrazole Core Exhibit Systematically Lower HOMO-LUMO Gaps than Other Aminopyrazole Regioisomers

A DFT study (B3LYP methodology) of seven benzothiazole-pyrazole conjugates—all derived from the aminopyrazolyl benzothiazole core scaffold—reported that the phenylpyrazole benzothiazole conjugates 8–10 consistently exhibited lower HOMO-LUMO energy gaps (ΔE_H-L = 3.61–4.39 eV) compared to other conjugates in the series [1]. This lower gap correlates with enhanced reactivity and biological interaction potential: conjugate 8 showed MIC < 37 µg/mL against S. aureus and MIC < 226 µg/mL against A. fumigatus, while conjugate 10 showed MIC < 42 µg/mL against K. pneumoniae and MIC < 219 µg/mL against A. fumigatus [1]. The target compound, as the unsubstituted 5-aminopyrazole-benzothiazole parent structure, represents the essential scaffold upon which these electronic properties are engineered.

DFT Calculations HOMO-LUMO Gap Electronic Properties Computational Chemistry Antimicrobial Design

Physicochemical Property Differentiation: The 5-Amino Substituent Alters Hydrogen-Bonding Capacity and Polarity Relative to the Unsubstituted Pyrazole Analog

Benzothiazole, 2-(5-aminopyrazol-1-YL)-(8CI) [Target, CAS 29219-43-0] and its closest unsubstituted analog 2-(1H-pyrazol-1-yl)benzothiazole [Comparator, CAS 117157-62-7] differ only by the presence of the 5-amino group. This single substituent difference produces measurable changes in key physicochemical parameters relevant to synthetic utility and drug-likeness predictions . The 5-amino group adds one hydrogen-bond donor (HBD increases from 0 to 1) while maintaining 4 hydrogen-bond acceptors (HBA = 4 for target vs. HBA = 3 for comparator), increasing polar surface area (PSA = 84.97 Ų for target vs. approximately 56 Ų for comparator) and molecular weight (216.26 vs. 201.25 Da) . The predicted LogP decreases from ~3.0 (comparator) to 2.645 (target), reflecting the polarity contribution of the amino group .

Physicochemical Properties Hydrogen Bonding Drug-Likeness Medicinal Chemistry Building Block Selection

Patent-Backed Kinase Inhibition: The Benzothiazole-Aminopyrazole Scaffold Is a Validated ILK Inhibitor Chemotype with Nanomolar Potency Achievable Through Regiospecific Substitution

US Patent 8,754,233 (Dermira/QLT Inc.) and related filings disclose pyrazolylbenzothiazole derivatives as ILK inhibitors with reported IC₅₀ values spanning three orders of magnitude: 20 nM (representative drug D0Q7KI), 200 nM (D0FL7J), and 4,000 nM (D09CNM) [1]. This wide SAR range demonstrates that small structural modifications to the benzothiazole-aminopyrazole scaffold produce profound potency shifts. The target compound—2-(5-aminopyrazol-1-yl)benzothiazole—embodies the core pharmacophore elements (benzothiazole ring linked to aminopyrazole) that are elaborated in the patent series. Critically, compounds in the patent employ the aminopyrazole appended at the benzothiazole 4-position via a C–C bond, whereas the target compound features a C–N bond at the 2-position; this regiochemical distinction is fundamental to the patent's SAR and must be preserved during follow-up synthesis.

Kinase Inhibition Integrin-Linked Kinase (ILK) Anticancer Patent Analysis SAR

Fluorescence Quenching Selectivity: 1-(2-Benzothiazolyl)pyrazole Derivatives Enable Transition Metal Ion Detection—a Property Dependent on the Intact Benzothiazole-2-pyrazole Linkage

A 2024 mini-review comprehensively examining 1-(2-benzothiazolyl)pyrazolines reports that members of this structural class exhibit significant fluorescence quenching selectively in the presence of transition metal ions including Fe³⁺, Cu²⁺, Hg²⁺, Zn²⁺, Ni²⁺, and Al³⁺, enabling the selective detection of these analytes . The target compound (Benzothiazole, 2-(5-aminopyrazol-1-YL)-(8CI)), though a fully aromatic pyrazole rather than a pyrazoline, preserves the identical benzothiazole-2-pyrazole connectivity and N,N-bidentate chelating motif responsible for metal-ion recognition . The 5-amino substituent further provides an auxiliary hydrogen-bonding site that can modulate metal-binding affinity and selectivity compared to the unsubstituted pyrazole analog. The review also notes that certain 1-(2-benzothiazolyl)pyrazolines display cytotoxicity that is sometimes better than positive controls, along with broad or selective antimicrobial and tuberculostatic activity .

Fluorescent Sensor Transition Metal Detection Analytical Chemistry Pyrazole-Benzothiazole Chemosensor

Regioisomer-Dependent Biological Profile: The 5-Amino-1-(benzothiazol-2-yl) Substitution Pattern Is Chemically Distinct from the 3-Amino and 4-(Benzothiazol-2-yl) Alternatives in Synthetic Literature

The published synthetic literature establishes clear chemical distinctions among three positional variants of aminopyrazole-benzothiazole compounds. The target compound (5-amino-1-pyrazolyl, N-linked at benzothiazole 2-position, CAS 29219-43-0) is synthesized via condensation of 2-hydrazinobenzothiazole with appropriate nitrile precursors [1]. In contrast, the 5-amino-4-(2-benzothiazolyl)pyrazole series (C-linked at pyrazole 4-position, CAS not directly comparable) is prepared via a different synthetic route involving coupling of benzothiazole diazonium salts with malononitrile followed by hydrazine cyclization [1]. These divergent synthetic pathways reflect fundamental differences in connectivity (C–N vs. C–C bond between the two heterocycles), which in turn affect conformational preferences, electronic distribution, and derivatization chemistry. Procurement errors—ordering the 4-(2-benzothiazolyl) regioisomer when the 1-(2-benzothiazolyl) regioisomer is required—cannot be remedied by simple chemical interconversion and would necessitate complete resynthesis.

Regioisomerism Synthetic Chemistry Building Block Positional Isomer Chemical Sourcing

High-Impact Application Scenarios for Benzothiazole, 2-(5-aminopyrazol-1-YL)-(8CI) Based on Verifiable Evidence


Synthesis of Metal-Binding AChE Inhibitors for Neurodegenerative Disease Research

Research groups investigating metal-based acetylcholinesterase inhibitors for Alzheimer's disease can utilize Benzothiazole, 2-(5-aminopyrazol-1-YL)-(8CI) as the immediate precursor to 5-amino-1-(benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxylic acid (ligand L). The free ligand L provides 20% baseline AChE inhibition, which can be enhanced to 56% via Fe(II) complexation [1]. The target compound's 5-aminopyrazole-benzothiazole architecture furnishes the essential N,N-chelation pocket required for metal coordination and the resultant activity modulation. This application is structurally inaccessible to 3-amino or 4-amino regioisomers, which cannot form the required five-membered chelate ring [1].

Antimicrobial Benzothiazole-Pyrazole Conjugate Development and SAR Studies

Medicinal chemistry teams developing broad-spectrum antimicrobial agents can employ the target compound as the core aminopyrazolyl benzothiazole scaffold for constructing conjugate libraries. Published DFT studies demonstrate that phenylpyrazole benzothiazole conjugates built on this scaffold achieve HOMO-LUMO gaps as low as 3.61 eV and MIC values < 37 µg/mL against S. aureus and < 226 µg/mL against A. fumigatus [2]. The 5-amino group serves as a synthetic handle for installing diverse pharmacophores via amide, Schiff base, or diazo coupling reactions—functionality absent in the unsubstituted 2-(1H-pyrazol-1-yl)benzothiazole analog .

ILK Kinase Inhibitor Lead Optimization and Patent Landscape Navigation

Industrial drug discovery programs targeting integrin-linked kinase (ILK) for anti-inflammatory, anti-angiogenic, or anti-proliferative indications can reference the established pyrazolylbenzothiazole patent space (US 8,754,233) where elaborated derivatives achieve ILK IC₅₀ values from 20 nM to 4,000 nM [3]. The target compound represents the minimal pharmacophoric core, and its correct regiospecific procurement ensures synthetic routes remain aligned with the patent SAR. The 2-position benzothiazole attachment (C–N bond) is regiospecifically distinct from the 4-position attachment (C–C bond) explored in related patent series, making CAS number verification critical for intellectual property compliance [4].

Fluorescent Transition Metal Chemosensor Design

Analytical laboratories developing optical sensors for environmental or biological transition metal detection (Fe³⁺, Cu²⁺, Hg²⁺, Zn²⁺, Ni²⁺, Al³⁺) can exploit the intrinsic fluorescence quenching properties of the 1-(2-benzothiazolyl)pyrazole chromophore . The target compound's 5-amino substituent provides a site for covalent attachment of additional reporter groups, solubility-modifying moieties, or solid-support linkers, expanding the sensor design space beyond what the unfunctionalized 2-(1H-pyrazol-1-yl)benzothiazole can offer .

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